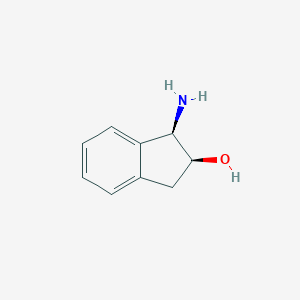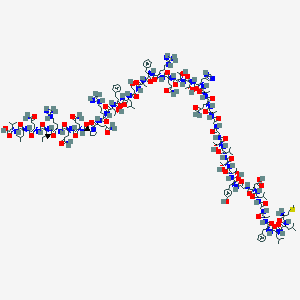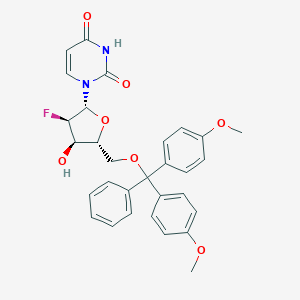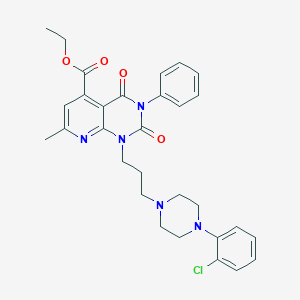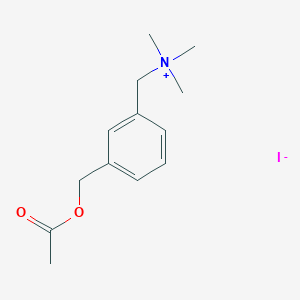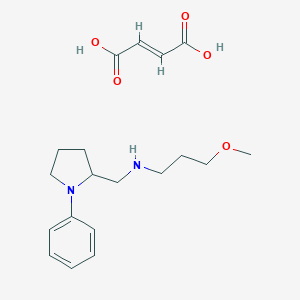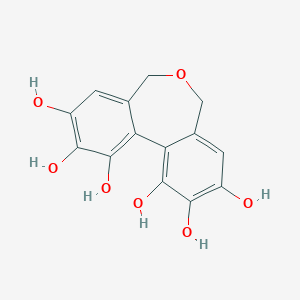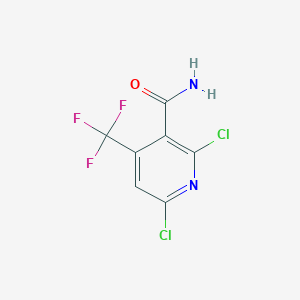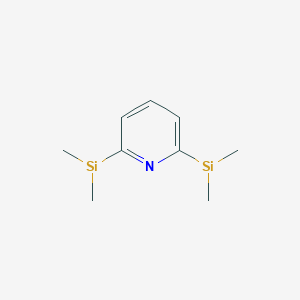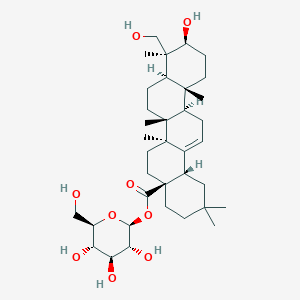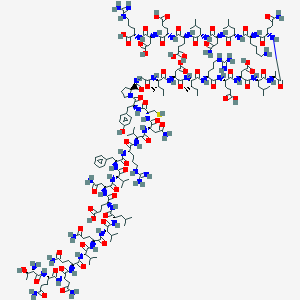
HES1 protein, human
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The HES1 protein is a transcription factor that plays a crucial role in regulating cell fate determination and differentiation during development. It is involved in the Notch signaling pathway, which is a highly conserved pathway that regulates cell fate decisions in a variety of organisms, including humans. The HES1 protein is expressed in many different tissues and cell types throughout the body, and its expression is tightly regulated by a variety of mechanisms.
作用机制
The HES1 protein functions as a transcriptional repressor, meaning that it binds to specific DNA sequences and prevents the transcription of target genes. In the context of the Notch signaling pathway, HES1 is downstream of the Notch receptor and acts to inhibit the expression of genes that promote cell differentiation. This allows cells to remain in an undifferentiated state and maintain their stem cell-like properties.
生化和生理效应
The HES1 protein has a variety of biochemical and physiological effects on cells. It is known to regulate the expression of a large number of genes involved in cell fate determination and differentiation, as well as other cellular processes such as apoptosis and cell cycle regulation. In addition, the HES1 protein has been shown to interact with a variety of other proteins, including other transcription factors and components of the Notch signaling pathway.
实验室实验的优点和局限性
The HES1 protein is a valuable tool for laboratory experiments due to its role in regulating cell fate decisions and its involvement in the Notch signaling pathway. It can be used to study the effects of gene expression changes on cell differentiation and other cellular processes, and it can also be used as a target for drug development in diseases such as cancer. However, there are also limitations to using the HES1 protein in laboratory experiments, such as the difficulty of accurately controlling its expression levels and the potential for off-target effects.
未来方向
There are many potential future directions for research on the HES1 protein. One area of interest is the development of new drugs that target the Notch signaling pathway and the HES1 protein specifically, for the treatment of diseases such as cancer. In addition, further research is needed to fully understand the mechanisms by which the HES1 protein regulates cell fate decisions and other cellular processes, and to identify new target genes and protein interactions. Finally, the HES1 protein may also have applications in regenerative medicine, as it is involved in the maintenance of stem cell-like properties in certain cell types.
合成方法
The HES1 protein is typically produced using recombinant DNA technology. This involves cloning the gene that encodes the protein into a suitable expression vector, which is then introduced into a host cell such as E. coli or yeast. The host cell is then grown under conditions that promote protein expression, and the HES1 protein is purified from the resulting cell lysate using a variety of chromatography and other separation techniques.
科学研究应用
The HES1 protein has been the subject of extensive scientific research, particularly in the fields of developmental biology and cancer biology. It is known to play a critical role in regulating cell fate decisions during embryonic development, and its dysregulation has been implicated in a variety of human diseases, including cancer. In addition, the HES1 protein has been used as a tool in various research applications, such as gene expression analysis and protein-protein interaction studies.
属性
CAS 编号 |
149348-15-2 |
|---|---|
产品名称 |
HES1 protein, human |
分子式 |
C183H296N54O61S |
分子量 |
4261 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C183H296N54O61S/c1-23-89(19)144(177(294)228-119(78-138(261)262)169(286)236-145(90(20)24-2)178(295)214-97(37-30-62-200-181(194)195)147(264)208-104(50-58-133(251)252)153(270)224-118(77-137(259)260)167(284)218-108(66-81(3)4)158(275)204-91(21)146(263)205-99(45-53-123(185)240)149(266)206-96(36-28-29-61-184)148(265)217-110(68-83(7)8)161(278)222-114(73-128(190)245)164(281)219-109(67-82(5)6)159(276)211-103(49-57-132(249)250)150(267)209-105(51-59-134(253)254)154(271)223-117(76-136(257)258)166(283)216-107(180(297)298)39-32-64-202-183(198)199)231-131(248)79-203-171(288)122-40-33-65-237(122)179(296)120(71-94-41-43-95(239)44-42-94)229-170(287)121(80-299)230-165(282)115(74-129(191)246)227-176(293)142(87(15)16)232-155(272)98(38-31-63-201-182(196)197)207-162(279)112(70-93-34-26-25-27-35-93)226-175(292)143(88(17)18)235-168(285)116(75-130(192)247)221-152(269)106(52-60-135(255)256)212-160(277)111(69-84(9)10)225-174(291)141(86(13)14)234-157(274)102(48-56-126(188)243)215-173(290)140(85(11)12)233-156(273)101(47-55-125(187)242)210-163(280)113(72-127(189)244)220-151(268)100(46-54-124(186)241)213-172(289)139(193)92(22)238/h25-27,34-35,41-44,81-92,96-122,139-145,238-239,299H,23-24,28-33,36-40,45-80,184,193H2,1-22H3,(H2,185,240)(H2,186,241)(H2,187,242)(H2,188,243)(H2,189,244)(H2,190,245)(H2,191,246)(H2,192,247)(H,203,288)(H,204,275)(H,205,263)(H,206,266)(H,207,279)(H,208,264)(H,209,267)(H,210,280)(H,211,276)(H,212,277)(H,213,289)(H,214,295)(H,215,290)(H,216,283)(H,217,265)(H,218,284)(H,219,281)(H,220,268)(H,221,269)(H,222,278)(H,223,271)(H,224,270)(H,225,291)(H,226,292)(H,227,293)(H,228,294)(H,229,287)(H,230,282)(H,231,248)(H,232,272)(H,233,273)(H,234,274)(H,235,285)(H,236,286)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,297,298)(H4,194,195,200)(H4,196,197,201)(H4,198,199,202)/t89-,90-,91-,92+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,139-,140-,141-,142-,143-,144-,145-/m0/s1 |
InChI 键 |
KZWYCAJKXTXSJZ-WSGYURFNSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N |
其他 CAS 编号 |
149348-15-2 |
序列 |
TQNQVQVLENVFRVNCYPGIDIREDLAQKLNLEEDR |
同义词 |
hairy and enhancer of split 1 HLH protein, human hairy and enhancer of split 1, (Drosophila), human hairy protein, human hairy-related bHLH protein, human HES-1 protein, human HES1 protein, human HRY protein, human transcription factor HES-1, human |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



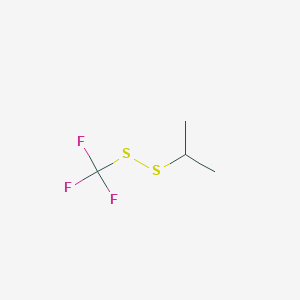
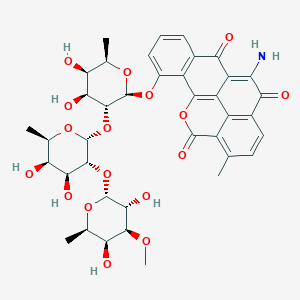
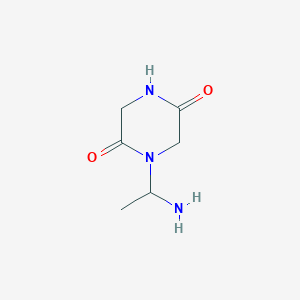
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
